Selective Human ACC2 Inhibition vs. ACC1 and CYP2D6
(4-Propionyl-phenoxy)-acetic acid exhibits marked isoform selectivity within the acetyl-CoA carboxylase enzyme family, displaying an IC₅₀ of 186 nM against recombinant human ACC2 while showing negligible activity against human ACC1 (IC₅₀ > 100,000 nM) [1]. This represents a >537-fold selectivity window favoring the ACC2 isoform, a differentiation not observed in many broad-spectrum ACC inhibitors. Additionally, the compound shows minimal CYP2D6 inhibition (IC₅₀ > 20,000 nM) [2], suggesting reduced potential for cytochrome P450-mediated drug-drug interactions compared to phenoxyacetic acid derivatives that potently inhibit CYP isoforms.
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | ACC2 IC₅₀ = 186 nM; ACC1 IC₅₀ > 100,000 nM; CYP2D6 IC₅₀ > 20,000 nM |
| Comparator Or Baseline | ACC1 (same assay system) = >100,000 nM; CYP2D6 = >20,000 nM |
| Quantified Difference | >537-fold selectivity for ACC2 over ACC1; >107-fold selectivity over CYP2D6 |
| Conditions | Recombinant human ACC1/ACC2; conversion of acetyl-CoA to malonyl-CoA; 1-3 hr incubation with substrate |
Why This Matters
Isoform-selective ACC2 inhibition enables interrogation of fatty acid oxidation pathways without confounding ACC1-mediated effects on lipogenesis, providing cleaner mechanistic readouts in metabolic research.
- [1] BindingDB. BDBM50462069 (CHEMBL4226186): (4-Propionyl-phenoxy)-acetic acid. Acetyl-CoA carboxylase 2 (Human) IC50 = 186 nM; Acetyl-CoA carboxylase 1 (Human) IC50 > 100,000 nM. Assay: recombinant human ACC1/ACC2, acetyl-CoA to malonyl-CoA conversion, 1-3 hr incubation. Accessed 2026. View Source
- [2] BindingDB. BDBM50462069 (CHEMBL4226186): (4-Propionyl-phenoxy)-acetic acid. Cytochrome P450 2D6 (Human) IC50 > 20,000 nM. Accessed 2026. View Source
